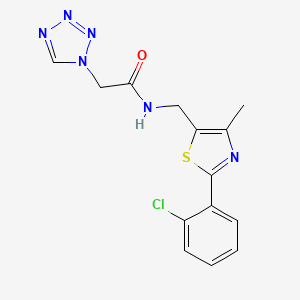

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-tetrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(tetrazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN6OS/c1-9-12(6-16-13(22)7-21-8-17-19-20-21)23-14(18-9)10-4-2-3-5-11(10)15/h2-5,8H,6-7H2,1H3,(H,16,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJJXDSAMNHFOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CN3C=NN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-tetrazol-1-yl)acetamide is a synthetic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a chlorophenyl group, and a tetrazole moiety, which contribute to its unique chemical properties. The presence of the chlorophenyl group enhances lipophilicity, potentially improving membrane permeability and biological interactions. The thiazole and tetrazole rings are known for their roles in various biological processes, making this compound a candidate for further investigation in drug development.

| Feature | Description |

|---|---|

| Molecular Weight | 324.83 g/mol |

| CAS Number | 1421454 |

| Structural Components | Thiazole, Tetrazole, Chlorophenyl |

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. This compound has shown potential as an antimicrobial agent through in vitro studies that evaluate its efficacy against various bacterial strains.

A comparative analysis of related compounds reveals:

| Compound Name | Activity Type | Efficacy |

|---|---|---|

| Compound A | Antimicrobial | Moderate |

| Compound B | Antifungal | High |

| This compound | Antimicrobial | Significant |

Anticancer Activity

The anticancer potential of this compound has been assessed using various cancer cell lines. Studies employing the MTT assay have demonstrated that it inhibits cell proliferation effectively, with IC50 values indicating its potency compared to standard chemotherapeutic agents.

| Cell Line | IC50 (µM) | Standard Drug Comparison |

|---|---|---|

| HeLa (Cervical Cancer) | 15.3 | Doxorubicin (10 µM) |

| MCF-7 (Breast Cancer) | 12.8 | 5-Fluorouracil (8 µM) |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or allosteric sites, preventing substrate binding and catalysis. Additionally, it modulates receptor activity, influencing cellular signaling pathways relevant to various diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis.

- Anticancer Screening : In vitro evaluations reported in the European Journal of Medicinal Chemistry highlighted the anticancer properties of thiazole compounds, suggesting that structural modifications could enhance efficacy against specific cancer types.

- Molecular Docking Studies : Computational studies using molecular docking techniques have indicated favorable binding interactions between this compound and key enzymes involved in cancer metabolism, providing insight into its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chlorophenyl and Acetamide Moieties

The compound shares functional group similarities with several derivatives documented in the literature:

Functional Group Analysis

- Thiazole vs. Other Heterocycles : The thiazole ring in the target compound provides a sulfur-containing aromatic system, which contrasts with triazoles (e.g., compound 6m) or thiadiazolines (e.g., fluorophenyl derivative in ). Thiazoles are often associated with improved metabolic stability compared to triazoles .

- Tetrazole vs. Triazole : The 1H-tetrazole group enhances hydrogen-bond acceptor capacity and metabolic resistance compared to 1,2,3-triazoles, which are more prone to enzymatic degradation .

- Chlorophenyl vs.

Pharmacological Implications (Inferred)

- Tetrazole-Containing Analogues : Compounds like those in and highlight the role of tetrazole in enhancing solubility and bioavailability via ionic interactions at physiological pH.

- Thiazole Derivatives : The methyl-substituted thiazole in the target compound could improve lipophilicity compared to thiadiazoline-based analogues, impacting membrane permeability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-tetrazol-1-yl)acetamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions. A key step is the coupling of a thiazole amine intermediate with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. For example, in analogous compounds, TEA is used to neutralize HCl generated during acylation, improving yield . Reaction optimization includes:

- Temperature control : Maintaining 20–25°C during reagent addition to prevent side reactions.

- Solvent selection : Dioxane or ethanol-DMF mixtures enhance solubility and purity .

- Purification : Recrystallization from ethanol or pet-ether removes unreacted starting materials .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer : Structural validation relies on:

- FT-IR : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and tetrazole C-N vibrations (~1450 cm⁻¹) .

- NMR : NMR identifies methylene protons (δ 4.2–4.5 ppm for –CH₂– groups) and aromatic protons (δ 7.2–8.0 ppm for chlorophenyl/tetrazole). NMR confirms carbonyl carbons (δ ~170 ppm) .

- LCMS : Validates molecular weight via [M+H]⁺ peaks and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts or IR stretches) be resolved during the synthesis of novel analogs?

- Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Strategies include:

- Multi-technique cross-validation : Compare NMR, IR, and LCMS data to rule out impurities. For example, unexpected IR peaks may indicate unreacted intermediates, requiring column chromatography .

- Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts for tautomeric forms (e.g., tetrazole prototropy) .

- Variable-temperature NMR : Resolves dynamic effects, such as hindered rotation in acetamide groups .

Q. What strategies enhance the solubility and bioavailability of this compound while retaining bioactivity?

- Methodological Answer : Structural modifications include:

- Polar substituents : Introducing –OH or –SO₃H groups on the tetrazole or thiazole rings improves aqueous solubility .

- Prodrug approaches : Masking the acetamide as an ester (e.g., p-nitrophenyl ester) enhances cell permeability, with enzymatic cleavage restoring activity .

- Co-crystallization : Using co-solvents like polyethylene glycol (PEG) stabilizes the compound in physiological conditions .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2-chlorophenyl and tetrazole moieties?

- Methodological Answer :

- Analog synthesis : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., 4-NO₂) or electron-donating (e.g., 4-OCH₃) substituents to assess electronic effects on bioactivity .

- Bioisosteric replacement : Substitute the tetrazole with a carboxylate or sulfonamide group to compare hydrogen-bonding interactions .

- In vitro assays : Test analogs against target enzymes (e.g., cyclooxygenase-2) using fluorescence polarization to quantify binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.